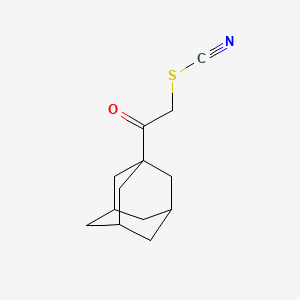

![molecular formula C17H15N3O2 B4833838 N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4833838.png)

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Overview

Description

“N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and 1,2,4-oxadiazole moieties. The benzamide group consists of a benzene ring attached to an amide functional group. The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The 1,2,4-oxadiazole ring is generally stable under normal conditions, but could potentially undergo reactions at the nitrogen atoms .Scientific Research Applications

Anti-Tubercular Activity

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: derivatives have been investigated for their anti-tubercular potential. In a study by Srinivasarao et al., novel substituted N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.

Indole Derivatives

Indole derivatives play a crucial role in biological and clinical applications. While not directly related to N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide , it’s worth noting that indole compounds are of wide interest due to their diverse pharmacological activities . Further exploration of the indole scaffold could reveal synergistic effects or novel applications.

Benzylic Position Reactivity

Considering the benzamide moiety in N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide , it’s relevant to discuss benzylic position reactivity. Benzylic halides (2° and 3°) typically undergo SN1 reactions via resonance-stabilized carbocations . While this information isn’t specific to our compound, understanding benzylic reactivity can inform drug design strategies.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit human carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in tissues and transporting carbon dioxide and bicarbonate in the body.

Mode of Action

The oxadiazole ring and the phenyl groups in the structure could potentially interact with the active site of the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact the carbon dioxide transport and ph regulation pathways in the body .

Pharmacokinetics

Similar compounds with a benzamide structure have been found to have good oral bioavailability and metabolic stability .

Result of Action

If it acts as a carbonic anhydrase inhibitor, it could potentially reduce the activity of this enzyme, leading to changes in ph regulation and carbon dioxide transport in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the ionization state of the compound and its target. Similarly, temperature can affect the compound’s stability and its interactions with its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-7-5-6-10-14(12)16-19-15(22-20-16)11-18-17(21)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJGBRILVKEQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

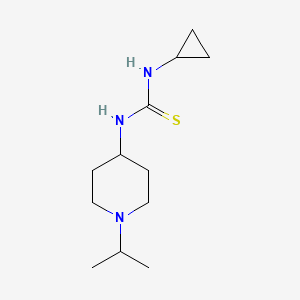

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4833760.png)

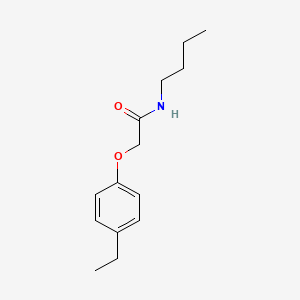

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4833778.png)

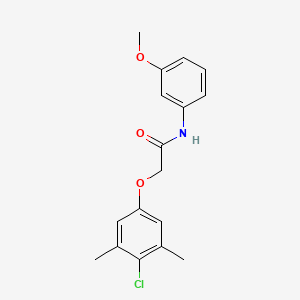

![2-({[3-(isopropoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833780.png)

![4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4833786.png)

![N-(4-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4833788.png)

![1-{3-hydroxy-3-[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]butyl}-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol](/img/structure/B4833799.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4833805.png)

![6-cyclopropyl-1-propyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4833817.png)

![6-({[3-(anilinocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4833824.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4833856.png)